Cas no 10250-58-5 (1,3-dimethyl-5-phenyl-1H-pyrazole)
1,3-dimethyl-5-phenyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole,1,3-dimethyl-5-phenyl-
- 1,3-dimethyl-5-phenyl-1H-pyrazole
- 1,3-Dimethyl-5-phenylpyrazole
- Pyrazole,1,3-dimethyl-5-phenyl- (6CI,7CI,8CI)
- F1904-6378
- AKOS038326615
- SCHEMBL680089
- 10250-58-5
-
- Inchi: 1S/C11H12N2/c1-9-8-11(13(2)12-9)10-6-4-3-5-7-10/h3-8H,1-2H3
- InChI Key: DTXMGLLAMAWYNE-UHFFFAOYSA-N
- SMILES: N1(C)C(=CC(C)=N1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 172.10016
- Monoisotopic Mass: 172.100048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8
- XLogP3: 2.3
Experimental Properties
- Density: 1.03
- Boiling Point: 272.5°Cat760mmHg
- Flash Point: 118.6°C
- PSA: 17.82
- LogP: 2.39550
1,3-dimethyl-5-phenyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1904-6378-2μmol |
1,3-dimethyl-5-phenyl-1H-pyrazole |
10250-58-5 | 90%+ | 2μl |
$85.5 | 2023-04-24 | |
| Life Chemicals | F1904-6378-5μmol |
1,3-dimethyl-5-phenyl-1H-pyrazole |
10250-58-5 | 90%+ | 5μl |
$94.5 | 2023-04-24 | |
| Life Chemicals | F1904-6378-10μmol |
1,3-dimethyl-5-phenyl-1H-pyrazole |
10250-58-5 | 90%+ | 10μl |
$103.5 | 2023-04-24 | |
| Life Chemicals | F1904-6378-20μmol |
1,3-dimethyl-5-phenyl-1H-pyrazole |
10250-58-5 | 90%+ | 20μl |
$118.5 | 2023-04-24 | |
| Life Chemicals | F1904-6378-1mg |
1,3-dimethyl-5-phenyl-1H-pyrazole |
10250-58-5 | 90%+ | 1mg |
$81.0 | 2023-04-24 | |
| Life Chemicals | F1904-6378-2mg |
1,3-dimethyl-5-phenyl-1H-pyrazole |
10250-58-5 | 90%+ | 2mg |
$88.5 | 2023-04-24 | |
| Life Chemicals | F1904-6378-3mg |
1,3-dimethyl-5-phenyl-1H-pyrazole |
10250-58-5 | 90%+ | 3mg |
$94.5 | 2023-04-24 | |
| Life Chemicals | F1904-6378-4mg |
1,3-dimethyl-5-phenyl-1H-pyrazole |
10250-58-5 | 90%+ | 4mg |
$99.0 | 2023-04-24 | |
| Life Chemicals | F1904-6378-5mg |
1,3-dimethyl-5-phenyl-1H-pyrazole |
10250-58-5 | 90%+ | 5mg |
$103.5 | 2023-04-24 | |
| Life Chemicals | F1904-6378-10mg |
1,3-dimethyl-5-phenyl-1H-pyrazole |
10250-58-5 | 90%+ | 10mg |
$118.5 | 2023-04-24 |
1,3-dimethyl-5-phenyl-1H-pyrazole Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 1,3-dimethyl-5-phenyl-1H-pyrazole
1,3-Dimethyl-5-phenyl-1H-pyrazole (CAS No. 10250-58-5): A Comprehensive Overview
1,3-Dimethyl-5-phenyl-1H-pyrazole (CAS No. 10250-58-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential applications in drug discovery and development.
The chemical structure of 1,3-dimethyl-5-phenyl-1H-pyrazole is characterized by a pyrazole ring with two methyl groups at the 1 and 3 positions and a phenyl group at the 5 position. This unique arrangement of substituents imparts specific physical and chemical properties that make it an attractive candidate for various scientific investigations.
In recent years, the study of 1,3-dimethyl-5-phenyl-1H-pyrazole has been enriched by advancements in synthetic methodologies and analytical techniques. Researchers have developed efficient routes to synthesize this compound, often employing transition-metal-catalyzed reactions and multicomponent assemblies. These synthetic strategies not only enhance the yield and purity of the final product but also provide insights into the reactivity and stability of pyrazole derivatives.
The biological activity of 1,3-dimethyl-5-phenyl-1H-pyrazole has been extensively explored in various contexts. One notable area of research is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising lead for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 1,3-dimethyl-5-phenyl-1H-pyrazole has also demonstrated antitumor activity. In vitro and in vivo experiments have revealed that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that 1,3-dimethyl-5-phenyl-1H-pyrazole could be a valuable scaffold for designing novel anticancer agents.
The pharmacokinetic profile of 1,3-dimethyl-5-phenyl-1H-pyrazole is another critical aspect that has been investigated. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its therapeutic potential. Additionally, its low toxicity profile further supports its suitability for clinical applications.
In the realm of medicinal chemistry, 1,3-dimethyl-5-phenyl-1H-pyrazole has been used as a building block for the synthesis of more complex molecules with enhanced biological activities. For instance, researchers have modified the phenyl group or introduced additional functional groups to optimize the pharmacological properties of this scaffold. These structural modifications have led to the discovery of compounds with improved potency and selectivity against specific targets.
The application of computational methods has also played a crucial role in understanding the behavior of 1,3-dimethyl-5-phenyl-1H-pyrazole. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its conformational flexibility and electronic structure. These computational tools help predict how this compound interacts with biological targets at the molecular level, guiding experimental design and rational drug design efforts.
In conclusion, 1,3-dimethyl-5-phenyl-1H-pyrazole (CAS No. 10250-58-5) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure, coupled with its diverse biological activities and favorable pharmacokinetic properties, makes it an important molecule for ongoing research in drug discovery and development. As new methodologies and technologies continue to emerge, the study of this compound is likely to yield even more exciting discoveries in the future.
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